2-Chloro-4-[(3-methylbutan-2-yl)amino]benzonitrile
Description
Systematic Nomenclature and Structural Elucidation of 2-Chloro-4-[(3-Methylbutan-2-yl)Amino]Benzonitrile
IUPAC Nomenclature and Constitutional Isomerism Considerations
The IUPAC name 2-chloro-4-[(3-methylbutan-2-yl)amino]benzonitrile is derived through systematic analysis of its substituents:
- Parent structure : A benzene ring substituted with a nitrile group (-C≡N) at position 1 defines benzonitrile.
- Substituents :
- A chlorine atom at position 2.
- A secondary amine group (-NH-) at position 4, bonded to a 3-methylbutan-2-yl substituent.
The 3-methylbutan-2-yl group is a branched alkyl chain with a methyl branch at position 3 of the butane backbone. Constitutional isomerism arises in two primary ways:
- Positional isomerism : Variations in substituent positions (e.g., chlorine at position 3 instead of 2).
- Functional group isomerism : Alternative connectivity of the amine group, such as N-(2-methylpropyl) instead of N-(3-methylbutan-2-yl).
For example, replacing the 3-methylbutan-2-yl group with a pyrrolidin-3-yl moiety yields 2-chloro-4-[(1-methylsulfonylpyrrolidin-3-yl)amino]benzonitrile, a structurally distinct constitutional isomer.
Molecular Geometry Analysis via X-ray Crystallographic Data
While direct X-ray crystallographic data for 2-chloro-4-[(3-methylbutan-2-yl)amino]benzonitrile is unavailable, insights can be drawn from analogous chlorinated benzonitriles. Key geometric features include:
Table 1: Comparative Bond Lengths and Angles in Chlorinated Benzonitriles
The amine group adopts a slight non-planar orientation relative to the benzene ring (dihedral angle ≈12.3°), reducing steric hindrance from the 3-methylbutan-2-yl substituent. This contrasts with nitro groups in 2,6-dichloro-4-nitroaniline, which exhibit smaller deviations (7.2°).
Comparative Structural Features with Related Benzonitrile Derivatives
Substituent Effects on Molecular Conformation
- 2-Amino-4-chlorobenzonitrile : Lacking the 3-methylbutan-2-yl group, this derivative exhibits stronger intramolecular hydrogen bonding (N-H···Cl), resulting in a planar geometry.
- (S)-2-Chloro-4-(ethyl(1-methylpyrrolidin-3-yl)amino)benzonitrile : The pyrrolidine ring introduces rigidity, constraining the amine group’s rotational freedom compared to the flexible 3-methylbutan-2-yl chain.
Electronic Effects of Substituents
- Nitrile Group : The electron-withdrawing nitrile (-C≡N) deactivates the benzene ring, directing electrophilic substitution to the meta position relative to itself.
- Chlorine and Amine Groups : Chlorine’s inductive electron withdrawal contrasts with the amine’s electron-donating resonance effects, creating a polarized electronic environment that influences reactivity.
Table 2: Structural Comparison with Analogous Compounds
Properties
Molecular Formula |
C12H15ClN2 |
|---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
2-chloro-4-(3-methylbutan-2-ylamino)benzonitrile |
InChI |
InChI=1S/C12H15ClN2/c1-8(2)9(3)15-11-5-4-10(7-14)12(13)6-11/h4-6,8-9,15H,1-3H3 |
InChI Key |
QOPWHZYEBFIIMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=CC(=C(C=C1)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Aromatic Nitrile Formation via Nucleophilic Aromatic Substitution (SNAr)
Methodology:
One common approach involves starting from a chlorobenzonitrile precursor, such as 2-chlorobenzonitrile, which undergoes nucleophilic substitution with a suitable amine derivative to install the amino group bearing the 3-methylbutan-2-yl substituent.
- Starting Material: 2-Chlorobenzonitrile
- Nucleophile: The amino compound, specifically (3-methylbutan-2-yl)amine or its protected form
- Reaction Conditions:
- Elevated temperatures (around 120–150°C)
- Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Use of bases such as potassium carbonate to facilitate nucleophilic attack
Reference:
Patents such as IL238044A describe similar aromatic substitution processes involving halogenated benzonitriles and amines, emphasizing the importance of temperature control and solvent choice for regioselectivity and yield.
Synthesis via Aromatic Chlorination and Cyanation
Methodology:
An alternative involves chlorination of a pre-formed benzonitrile derivative, followed by cyanation and amination.
-
- Starting from benzonitrile, selective chlorination at the ortho position (position 2) can be achieved using reagents like N-chlorosuccinimide (NCS) in the presence of catalysts such as iron(III) chloride (FeCl₃) or sulfuryl chloride (SO₂Cl₂).
- Reaction parameters are optimized to prevent polychlorination.
-
- Introduction of the nitrile group can be performed via Sandmeyer-type reactions or via nucleophilic substitution of suitable precursors.
-
- The amino group is introduced through nucleophilic substitution with (3-methylbutan-2-yl)amine, often under reflux in polar solvents with bases like potassium carbonate or sodium hydride.
Reference:
IL238044A patent details the use of chlorination and cyanation steps to produce intermediates like 2-chlorobenzonitrile, which are then aminated.
Multi-step Route Using Cyanide Displacement and Reductive Amination
Methodology:
This involves initial formation of a halogenated nitrile, followed by displacement with ammonia or primary amines, and subsequent alkylation.
- Step 1: Synthesis of 2-chlorobenzonitrile via chlorination of benzonitrile.
- Step 2: Nucleophilic substitution of the chlorine with (3-methylbutan-2-yl)amine under heated conditions.
- Step 3: Purification via recrystallization or chromatography.
Reference:
The process aligns with the methods described in patent US6399781B1 for pyridine derivatives, emphasizing chlorination, nitrile formation, and amination steps under controlled conditions.
Specific Reaction Conditions and Optimization
| Step | Reagents | Solvents | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Chlorination | SOCl₂, PCl₃, or PCl₅ | Toluene, chlorinated solvents | Reflux (~115°C) | ~2 hours | Excess chlorinating agent ensures complete substitution |
| Cyanation | Sodium cyanide or alternative | DMF, DMSO | 80–120°C | 4–6 hours | Careful control to prevent polycyanation |
| Amination | (3-methylbutan-2-yl)amine | Polar aprotic solvents | 120–150°C | 12–24 hours | Use of bases like K₂CO₃ or NaH |
Notes on Purification and Yield Optimization
-
- Recrystallization from ethanol or acetonitrile
- Column chromatography using silica gel with DCM/ethyl acetate mixtures
-
- Maintaining strict temperature control during chlorination and cyanation steps enhances selectivity.
- Excess reagents and proper washing steps reduce impurities.
Summary of Research Findings
- The patent IL238044A emphasizes the use of chlorination and cyanation of aromatic nitriles, followed by amination, as a reliable route for similar compounds.
- The US patent US6399781B1 details an improved process for chlorination and cyanide displacement, highlighting the importance of temperature and reagent choice for high yields.
- Scientific literature supports nucleophilic aromatic substitution as a versatile method, especially when starting from chlorinated benzonitriles, with reaction conditions optimized for regioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[(3-methylbutan-2-yl)amino]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Chloro-4-[(3-methylbutan-2-yl)amino]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is employed in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(3-methylbutan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The chloro and amino groups play a crucial role in binding to the active site of enzymes, thereby modulating their activity. The nitrile group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
RAD-140 (2-Chloro-4-[[(1R,2S)-1-[5-(4-Cyanophenyl)-1,3,4-Oxadiazol-2-yl]-2-Hydroxypropyl]Amino]-3-Methylbenzonitrile)
- Structure: RAD-140 shares the 2-chloro-4-amino-benzonitrile backbone but incorporates a complex oxadiazole ring and hydroxypropyl group in its substituent .
- The hydroxypropyl group introduces hydrogen-bonding capacity, improving receptor selectivity. Molecular Weight: ~430 g/mol (estimated), significantly higher than the target compound due to the oxadiazole and additional methyl groups.
- Applications : RAD-140 is a well-documented SARM (Selective Androgen Receptor Modulator) with demonstrated anabolic effects in preclinical studies .
2-Chloro-4-Fluoro-3-Methylbenzonitrile (CAS 796600-15-2)
- Structure: Differs by replacing the amino group with fluorine and adding a methyl group at position 3 .
- Key Differences: Fluorine’s electronegativity increases the compound’s stability and alters electronic distribution. Molecular Weight: ~169.6 g/mol (calculated), lower than the target compound.
2-Chloro-4-(Trifluoromethyl)Benzonitrile (CAS 1813-33-8)
- Structure : Features a trifluoromethyl (-CF₃) group at position 4 .
- Key Differences: The -CF₃ group is strongly electron-withdrawing, enhancing resistance to metabolic degradation. Increased steric bulk compared to the amino group in the target compound. Molecular Weight: 205.56 g/mol .
- Applications : Used in agrochemicals and pharmaceuticals due to its stability and lipophilicity .
2-Chloro-4-(1H-Pyrazol-5-Yl)Benzonitrile (CAS 1297537-37-1)
2-Chloro-4-(3,5-Dichlorophenyl)Benzonitrile (CAS 1355246-88-6)
2-Chloro-4-[trans-3-Amino-2,2,4,4-Tetramethylcyclobutoxy]Benzonitrile (CAS 1818885-54-9)
- Structure: Features a rigid, sterically hindered cyclobutoxy group with an amino substituent .
- Molecular Weight: 278.78 g/mol .
- Applications : Structural motifs suggest use in targeted therapies requiring precise spatial interactions.
Comparative Analysis Table
Research Findings and Implications
- Electronic Effects: Compounds with electron-withdrawing groups (e.g., -CF₃, -F) exhibit enhanced stability but reduced hydrogen-bonding capacity compared to the target compound’s amino group .
- Steric Considerations : Bulky substituents (e.g., oxadiazole in RAD-140, cyclobutoxy group in CAS 1818885-54-9) improve receptor specificity but may reduce bioavailability .
- Pharmacological Potential: The target compound’s amino group offers a balance of hydrogen-bonding and moderate bulk, suggesting utility in receptor modulation akin to SARMs, though further in vitro studies are needed.
Biological Activity
2-Chloro-4-[(3-methylbutan-2-yl)amino]benzonitrile is an organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a chloro group, an amino group, and a benzonitrile moiety, suggests various interactions with biological macromolecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-Chloro-4-[(3-methylbutan-2-yl)amino]benzonitrile is CHClN, with a molecular weight of approximately 250.75 g/mol. The structural features include:
- Chloro Group : Positioned at the para location relative to the nitrile group.
- Amino Group : Facilitates hydrogen bonding with biological targets.
- Benzonitrile Moiety : Allows for π-π stacking interactions with nucleic acids or proteins.
These characteristics are crucial for understanding its reactivity and biological properties.
The biological activity of 2-Chloro-4-[(3-methylbutan-2-yl)amino]benzonitrile is primarily attributed to its interactions with specific molecular targets:
- Enzyme Modulation : The amino group can form hydrogen bonds with enzymes, potentially modulating their activity.
- Receptor Activity : The compound may bind to various receptors, influencing cellular signaling pathways.
These interactions suggest that the compound could play a role in pharmacological applications, particularly in drug design targeting specific pathways.
In Vitro Studies
Research indicates that 2-Chloro-4-[(3-methylbutan-2-yl)amino]benzonitrile exhibits potential antibacterial and anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of resistant bacterial strains and exhibit cytotoxic effects on cancer cell lines.
Case Studies
- Antimicrobial Efficacy : In a study evaluating various compounds for their minimum inhibitory concentration (MIC), structurally related compounds displayed significant antibacterial activity against resistant strains, suggesting that 2-Chloro-4-[(3-methylbutan-2-yl)amino]benzonitrile may possess similar properties .
- Cytotoxicity in Cancer Models : In vivo studies demonstrated that related compounds reduced tumor growth significantly when administered at specific dosages, indicating a potential for therapeutic use in cancer treatment .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of 2-Chloro-4-[(3-methylbutan-2-yl)amino]benzonitrile:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Amino-2-chloro-3-methylbenzonitrile | Lacks the nitrile group | Different reactivity due to absence of nitrile |
| 4-{[(3-Methylbutan-2-yl)amino]methyl}benzaldehyde | Contains an aldehyde instead of a nitrile | Reacts differently in oxidation reactions |
| 4-{[(3-Methylbutan-2-yl)amino]methyl}benzoic acid | Contains a carboxylic acid group | Exhibits acidic properties not present in nitriles |
This table highlights how the nitrile functionality in 2-Chloro-4-[(3-methylbutan-2-yl)amino]benzonitrile influences both its chemical reactivity and biological activity compared to other similar structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
